Structural Distinction and Reactivity Compared to 2-Chloro-4-methylsulfonyltoluene (CAS 1671-18-7)
This compound is a dichlorinated analog of 2-chloro-4-methylsulfonyltoluene (CAS 1671-18-7), a known intermediate in herbicide synthesis . The key differentiation is the presence of an additional chlorine atom in the 1,2-dichloro configuration. This is not merely an incremental change but introduces a second site for potential cross-coupling or nucleophilic aromatic substitution (SNAr) reactions [1]. This allows for more complex molecular architectures to be built in a sequential or regioselective manner. While no direct kinetic data exists comparing their reactivity, the structural difference fundamentally expands the synthetic utility of the dichloro compound relative to its monochloro counterpart.
| Evidence Dimension | Number and Position of Chlorine Substituents |
|---|---|
| Target Compound Data | Two chlorine atoms at 1,2-positions |
| Comparator Or Baseline | One chlorine atom at the 2-position (CAS 1671-18-7) |
| Quantified Difference | 100% increase in potential cross-coupling/reactive sites |
| Conditions | Structural analysis from SMILES/InChI data [2] |
Why This Matters
For procurement, this structural distinction means the compound is suitable for more complex, multi-step synthetic pathways that the monochloro analog cannot perform, directly influencing its selection for specific research and industrial projects.
- [1] Kuujia. (n.d.). Cas no 849035-75-2 (1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene). View Source
- [2] ChemSrc. (2017). 1,2-DICHLORO-4-METHYL-5-(METHYLSULFONYL)BENZENE. View Source
